3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, which include a chromen-4-one core with various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and benzaldehyde derivatives.
Condensation Reaction: The initial step involves a Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromen-4-one core.
Substitution Reactions: The final step involves introducing the methyl and isopropenyl groups through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoid derivatives.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and signaling pathways.
Pathways Involved: It modulates oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Such as quercetin, kaempferol, and apigenin, which share the chromen-4-one core structure.
Isoflavonoids: Such as genistein and daidzein, which have similar biological activities.
Uniqueness
3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-chromen-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other flavonoids and isoflavonoids. Its unique structure allows for specific interactions with molecular targets, leading to its potential therapeutic applications.
Properties
CAS No. |
92573-12-1 |
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Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-methyl-8-(2-methylprop-1-enyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H18O2/c1-13(2)12-16-10-7-11-17-18(21)14(3)19(22-20(16)17)15-8-5-4-6-9-15/h4-12H,1-3H3 |
InChI Key |
WGDCJQKYEUBILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C=CC=C2C1=O)C=C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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